molecular formula C7H14O4 B12749570 alpha-D-Oleandropyranose CAS No. 99437-07-7

alpha-D-Oleandropyranose

Cat. No.: B12749570
CAS No.: 99437-07-7
M. Wt: 162.18 g/mol
InChI Key: DBDJCJKVEBFXHG-MVIOUDGNSA-N
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Description

Alpha-D-Oleandropyranose: is a cyclic form of a sugar molecule, specifically a pyranose, which is a six-membered ring structure. This compound is a derivative of oleandrose, a deoxy sugar commonly found in nature. Pyranoses are significant in biochemistry due to their role in the structure and function of various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Oleandropyranose typically involves the selective acetylation of D-glucose. The process includes the use of acetic anhydride and a catalyst such as perchloric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired anomeric form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Oleandropyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Alpha-D-Oleandropyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Oleandropyranose involves its interaction with specific molecular targets in the body. It can act as a substrate for enzymes, influencing metabolic pathways. The compound’s effects are mediated through its binding to these targets, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Alpha-D-Oleandropyranose can be compared to other similar compounds such as:

Properties

CAS No.

99437-07-7

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2S,4R,5R,6R)-4-methoxy-6-methyloxane-2,5-diol

InChI

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m1/s1

InChI Key

DBDJCJKVEBFXHG-MVIOUDGNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@H](O1)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)O)OC)O

Origin of Product

United States

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